N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-18-13-6-4-3-5-12(13)14(19-2)9-16-15(17)11-7-8-20-10-11/h3-8,10,14H,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTZNIOITMTRDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CSC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene derivative with an amine in the presence of coupling agents such as EDCI or DCC.
Attachment of the Methoxyphenyl Ethyl Group: The final step involves the alkylation of the thiophene carboxamide with 2-methoxy-2-(2-methoxyphenyl)ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, alkyl halides, dimethylformamide, and toluene.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Structural Characteristics
This compound features a thiophene ring and multiple methoxy groups, contributing to its unique chemical reactivity and biological activities. The presence of the carboxamide functional group enhances its interaction with biological targets, making it a subject of interest for therapeutic applications.
Medicinal Chemistry Applications
1. Anti-inflammatory and Analgesic Properties
Research indicates that N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide may possess anti-inflammatory and analgesic effects. Initial studies suggest that it interacts with proteins involved in inflammatory pathways, indicating potential mechanisms for its biological activity.
2. Drug Development
The compound's structural features allow for diverse interactions with biological targets, making it a candidate for drug development. Its ability to modulate specific receptor activities suggests potential applications in treating various conditions, including pain and inflammation.
Material Science Applications
1. Organic Electronics
Due to its electronic properties, this compound is being investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene moiety contributes to charge transport properties, which are crucial for these applications.
2. Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its functional groups allow for further modification, enabling the design of advanced materials with tailored properties.
Case Studies and Research Findings
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent.
Case Study 2: Material Properties
Research on the incorporation of this compound into polymer matrices demonstrated improved mechanical strength and thermal stability. The modified polymers exhibited enhanced performance in applications requiring durable materials.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Thiophene Carboxamide Derivatives
Key Observations :
- The target compound’s dual methoxy groups distinguish it from analogs with single substituents (e.g., nitro in or fluorine in ).
- The branched ethyl chain introduces steric bulk, which may influence binding to biological targets compared to simpler alkyl or aryl substituents .
Analytical Data :
- HRMS-ESI and NMR (¹H and ¹³C) are critical for structural confirmation, as seen in . For instance, compound 6o in showed HRMS-ESI data matching calculated values (390.1370), ensuring molecular integrity.
- Elemental analysis (C, H, N) is routinely used to verify purity, as demonstrated for a 5-cyano-thiophene carboxamide (C: 57.39% found vs. 57.21% calculated) .
Table 2: Reported Bioactivities of Structural Analogs
Inferences for the Target Compound :
- The methoxy groups may enhance antimicrobial activity, as seen in Schiff base derivatives with 4-methoxyphenyl groups .
Physicochemical Properties
- Solubility : Methoxy groups improve water solubility compared to hydrophobic substituents (e.g., methyl or fluorine) .
- Melting Points : Analogs like N-(2-nitrophenyl)thiophene-2-carboxamide melt at 397 K , while tetrahydrobenzo derivatives may have lower melting points due to reduced crystallinity .
Biological Activity
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide is an organic compound characterized by a thiophene ring and multiple methoxy substituents. Its unique structure suggests potential biological activities that are currently being explored in various scientific domains, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is CHN\OS, with a molecular weight of 291.4 g/mol. The compound features a carboxamide functional group, which plays a crucial role in its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHN\OS |
| Molecular Weight | 291.4 g/mol |
| CAS Number | 1798514-51-8 |
Synthesis
The synthesis of this compound typically involves the reaction of thiophene-3-carboxylic acid with 2-methoxy-2-(2-methoxyphenyl)ethylamine. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP), conducted in organic solvents like dichloromethane.
Antimicrobial Properties
Initial studies have indicated that this compound exhibits antimicrobial activity. In vitro evaluations have shown that it interacts with various bacterial strains, potentially inhibiting their growth. For instance, compounds with similar structures have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Mechanisms
Research suggests that this compound may modulate inflammatory pathways by interacting with specific proteins involved in inflammation. Preliminary data indicate that it could inhibit the activity of enzymes related to inflammatory responses, leading to potential therapeutic applications in treating inflammatory diseases .
Cytotoxic Effects
Studies on related compounds have shown promising results regarding cytotoxicity against cancer cell lines. For example, derivatives of thiophene compounds have demonstrated cytotoxic effects on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells, suggesting that this compound may also exhibit similar properties .
Case Studies
- Cytotoxicity Assays : A study evaluating the cytotoxic effects of thiophene derivatives found that certain analogs induced apoptosis in cancer cell lines at sub-micromolar concentrations. This suggests that this compound may possess similar anticancer properties, warranting further investigation into its mechanisms of action .
- Inflammation Models : In animal models of inflammation, compounds structurally similar to this compound were shown to reduce markers of inflammation significantly. These findings support the hypothesis that this compound could be developed as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide and its structural analogs?
- Methodological Answer : The compound and its analogs can be synthesized via nucleophilic acyl substitution or condensation reactions. For example, thiophene-3-carboxylic acid derivatives are reacted with substituted ethylamine intermediates under anhydrous conditions (e.g., CH₂Cl₂ with nitrogen protection). Key steps include refluxing with anhydrides (e.g., succinic or maleic anhydride) and purification via reverse-phase HPLC or recrystallization (methanol/water gradients yield 47–67% purity) . Control reaction parameters (temperature, stoichiometry) and characterization via NMR/LC-MS are critical for reproducibility.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Use a multi-technique approach:
- ¹H/¹³C NMR : Assign methoxy (δ 3.2–3.8 ppm), thiophene (δ 6.8–7.5 ppm), and amide (δ 8.1–8.5 ppm) protons .
- IR Spectroscopy : Identify C=O (1650–1750 cm⁻¹), NH (3200–3400 cm⁻¹), and C-O (1250 cm⁻¹) stretches .
- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .
- Melting Point Analysis : Monitor consistency (e.g., 213–226°C ranges) to detect polymorphic variations .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds and crystal packing influence the conformational stability of this compound?
- Methodological Answer : X-ray crystallography reveals intramolecular C–H⋯O and N–H⋯O interactions that form pseudo-5/6-membered rings, locking the amide and methoxy groups into planar conformations . Computational modeling (e.g., DFT) can predict how substitutions (e.g., chloro vs. methoxy) alter hydrogen-bond networks and lattice energies. Compare experimental vs. calculated dihedral angles to validate rigidity .
Q. How can researchers resolve contradictions in reported biological activity data across substituted analogs?
- Methodological Answer : Contradictions often arise from substituent effects (e.g., electron-withdrawing groups on thiophene vs. methoxy on phenyl). Systematic approaches include:
- Structural-Activity Relationship (SAR) Studies : Synthesize analogs with controlled substitutions (e.g., para-chloro vs. ortho-methoxy) and test in standardized bioassays (e.g., MIC for antibacterial activity) .
- Data Normalization : Account for batch purity (via HPLC) and solvent effects (DMSO vs. aqueous buffers) in activity comparisons .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables across studies .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of the thiophene ring?
- Methodological Answer : Thiophene’s electron-rich C-2/C-5 positions are reactive sites. To direct substitution:
- Directing Groups : Use methoxy or acyl groups to stabilize intermediates (e.g., Friedel-Crafts acylation at C-3) .
- Lewis Acid Catalysts : Employ BF₃·Et₂O or ZnCl₂ to enhance electrophile activation .
- Kinetic vs. Thermodynamic Control : Vary temperature (e.g., –40°C for kinetic products like sulfoxides vs. 25°C for sulfones) .
Q. How can computational modeling predict interactions with biological targets (e.g., adenosine receptors)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to A1 adenosine receptors, focusing on hydrogen bonds between the amide group and Thr257/His278 residues .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .
- Pharmacophore Mapping : Identify critical features (e.g., methoxy spacing, thiophene planarity) using Schrödinger’s Phase .
Methodological Tables
Table 1 : Key Synthetic Parameters for Analog Synthesis
| Substituent (R) | Anhydride Used | Yield (%) | Purity (HPLC) | Biological Activity (MIC, μg/mL) |
|---|---|---|---|---|
| -COCH₂CH₂COOH | Succinic | 67 | >98% | 12.5 (S. aureus) |
| -COCH=CHCOOH | Maleic | 51 | 95% | 25.0 (E. coli) |
Table 2 : Hydrogen Bonding in Crystal Structures
| Interaction | Distance (Å) | Angle (°) | Stabilization Energy (kcal/mol) |
|---|---|---|---|
| N–H⋯O (amide) | 2.89 | 158 | –4.2 |
| C–H⋯O (methoxy) | 3.12 | 145 | –2.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
